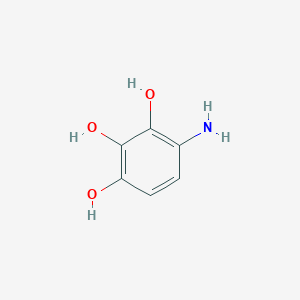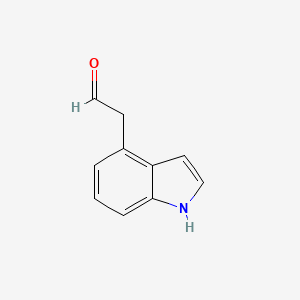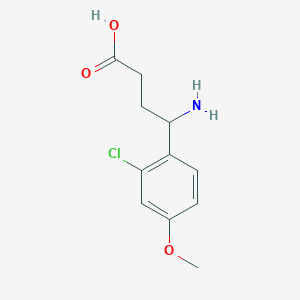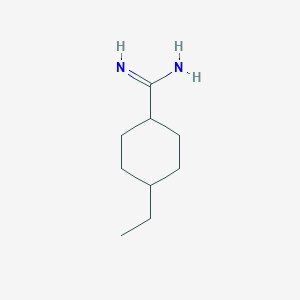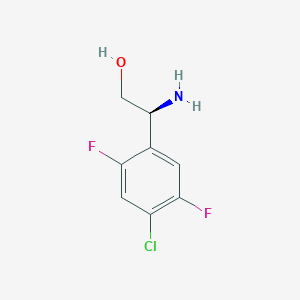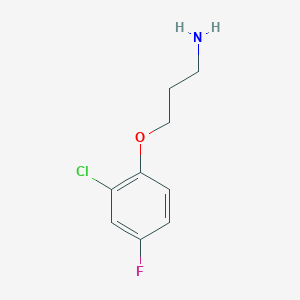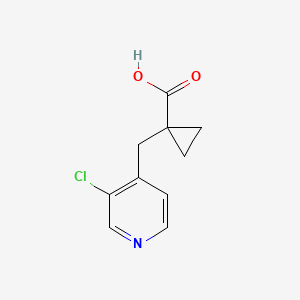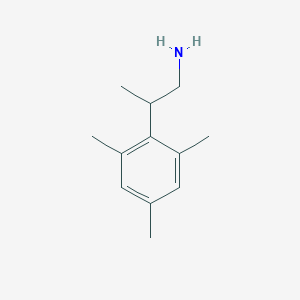
2-Mesitylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mesitylpropan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of propanamine, where the propyl group is substituted with a mesityl group The mesityl group is a bulky aromatic ring with three methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the mesitylene, allowing it to react with the alkyl halide. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mesitylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
2-Mesitylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bulky mesityl group can provide steric hindrance, which is useful in controlling reaction pathways.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly in the context of amine oxidases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Mesitylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes such as amine oxidases, leading to the formation of imines or nitriles. The mesityl group can influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall biochemical pathways involved.
Comparaison Avec Des Composés Similaires
2-Mesitylpropan-1-amine can be compared with other similar compounds, such as:
2-Methylpropan-1-amine: Lacks the bulky mesityl group, leading to different steric and electronic properties.
2-Phenylpropan-1-amine: Contains a phenyl group instead of a mesityl group, resulting in different reactivity and applications.
2-Isopropylpropan-1-amine: Has an isopropyl group, which is less bulky than the mesityl group, affecting its chemical behavior.
The uniqueness of this compound lies in its mesityl group, which provides significant steric hindrance and electronic effects, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-(2,4,6-trimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3 |
Clé InChI |
OVRBXABKMLTOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)



